molecular formula C18H16Cl2N2O3 B14549948 N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide CAS No. 61706-13-6

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide

Cat. No.: B14549948
CAS No.: 61706-13-6
M. Wt: 379.2 g/mol
InChI Key: RUHFHKKALONIJH-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a carboxamide group, and chlorinated benzoyl and phenyl groups. Its molecular formula is C18H16Cl2N2O2.

Properties

CAS No.

61706-13-6

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

N-[3-chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C18H16Cl2N2O3/c19-13-3-1-12(2-4-13)17(23)15-6-5-14(11-16(15)20)21-18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,24)

InChI Key

RUHFHKKALONIJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 3-chloro-4-aminophenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the benzoyl and phenyl groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl morpholine
  • 4-Chlorobenzhydrazide
  • 4-Chloro-3-nitrobenzaldehyde

Uniqueness

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]morpholine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry .

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